Aljaden
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aljaden involves several steps, starting from the preparation of the key intermediate, 2-cyclohexen-1-one. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented at various stages to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Aljaden undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Aljaden has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of ACCase and its effects on fatty acid synthesis.
Biology: Employed in plant biology research to investigate the role of ACCase in plant growth and development.
Industry: Utilized in agricultural practices to control weed growth and enhance crop yields.
Mechanism of Action
Aljaden exerts its effects by inhibiting the activity of acetyl-coenzyme A carboxylase (ACCase), an enzyme involved in the synthesis of fatty acids. The inhibition of ACCase disrupts the production of essential fatty acids, leading to the death of the target plants . The molecular targets of this compound include the active site of ACCase, where it binds and prevents the enzyme from catalyzing its reaction .
Comparison with Similar Compounds
Similar Compounds
Haloxyfop: Another herbicide that inhibits ACCase but has a different chemical structure.
Fluazifop: Similar in its mode of action but differs in its molecular composition.
Clethodim: Shares the same target enzyme but has unique structural features.
Uniqueness of Aljaden
This compound is unique due to its specific chemical structure, which allows it to effectively inhibit ACCase with high selectivity. This selectivity makes it a valuable tool in agricultural practices, as it targets specific weeds without affecting the crops .
Properties
Molecular Formula |
C17H29NO3S |
---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
(5S)-2-[(Z)-N-ethoxy-C-propylcarbonimidoyl]-5-[(2S)-2-ethylsulfanylpropyl]-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C17H29NO3S/c1-5-8-14(18-21-6-2)17-15(19)10-13(11-16(17)20)9-12(4)22-7-3/h12-13,19H,5-11H2,1-4H3/b18-14-/t12-,13-/m0/s1 |
InChI Key |
CSPPKDPQLUUTND-VJXYMYKGSA-N |
Isomeric SMILES |
CCC/C(=N/OCC)/C1=C(C[C@@H](CC1=O)C[C@H](C)SCC)O |
Canonical SMILES |
CCCC(=NOCC)C1=C(CC(CC1=O)CC(C)SCC)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.